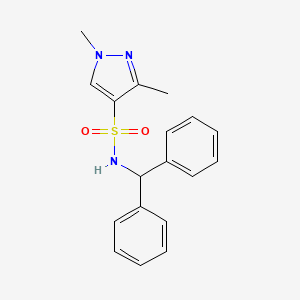

N-benzhydryl-1,3-dimethyl-1H-pyrazole-4-sulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

N-benzhydryl-1,3-dimethylpyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2S/c1-14-17(13-21(2)19-14)24(22,23)20-18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-13,18,20H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APFMNJLJDHIDAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1S(=O)(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of pyrazole derivatives, including N-benzhydryl-1,3-dimethyl-1H-pyrazole-4-sulfonamide, often involves the condensation of 1,3-diketones with arylhydrazines . This reaction is typically catalyzed by transition metals or photoredox catalysts . For instance, the synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol using Nano-ZnO as a catalyst has been described .

Industrial Production Methods

Industrial production methods for pyrazole derivatives may involve one-pot multicomponent processes, which are efficient and cost-effective . These methods utilize novel reactants and innovative reaction types to streamline the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

N-benzhydryl-1,3-dimethyl-1H-pyrazole-4-sulfonamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions

Common reagents used in these reactions include transition-metal catalysts and photoredox catalysts . The reaction conditions often involve specific temperatures and solvents to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the condensation of 1,3-diketones with arylhydrazines can yield 1-aryl-3,4,5-substituted pyrazoles .

Wissenschaftliche Forschungsanwendungen

Chemistry

In the field of chemistry, N-benzhydryl-1,3-dimethyl-1H-pyrazole-4-sulfonamide serves as a building block for synthesizing complex molecules. It can undergo various reactions such as oxidation, reduction, and substitution, allowing chemists to modify its structure for specific applications. For example:

- Oxidation : Can yield sulfone derivatives.

- Reduction : Can produce amine derivatives.

- Substitution : Facilitates the formation of various alkyl or aryl substituted pyrazole derivatives.

Biology

In biological research, this compound is utilized as a probe to study enzyme interactions and receptor binding. Its sulfonamide group interacts with biological targets, making it useful in designing enzyme inhibitors and receptor antagonists. Notably:

- Inhibition of Enzymes : It has been identified as a potent inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA), enhancing anti-inflammatory effects by increasing levels of palmitoylethanolamide (PEA) .

Medicine

The medicinal chemistry applications of N-benzhydryl-1,3-dimethyl-1H-pyrazole-4-sulfonamide are particularly promising. Its structure can be modified to enhance pharmacokinetic and pharmacodynamic properties, positioning it as a potential drug candidate for various therapeutic areas:

- Anticancer Activity : Studies have shown significant cytotoxicity against various cancer cell lines. For instance, in vitro tests indicated that this compound exhibited effective growth inhibition against breast (MDA-MB-231) and liver (HepG2) cancer cells with IC50 values of 3.79 µM and 12.50 µM respectively .

Case Studies

Here are some documented case studies illustrating the effectiveness of N-benzhydryl-1,3-dimethyl-1H-pyrazole-4-sulfonamide in different applications:

Wirkmechanismus

The mechanism of action of N-benzhydryl-1,3-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Key Derivatives

The following table summarizes critical pyrazole-sulfonamide derivatives and their distinguishing features:

Biologische Aktivität

N-benzhydryl-1,3-dimethyl-1H-pyrazole-4-sulfonamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Synthesis

N-benzhydryl-1,3-dimethyl-1H-pyrazole-4-sulfonamide belongs to the pyrazole sulfonamide family, characterized by a pyrazole ring substituted with a benzhydryl group and a sulfonamide moiety. The synthesis typically involves the reaction of a benzhydryl amine with 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride under basic conditions. Various synthetic pathways have been explored to optimize yield and purity.

Biological Activities

The biological activities of N-benzhydryl-1,3-dimethyl-1H-pyrazole-4-sulfonamide can be categorized into several key areas:

1. Antiproliferative Activity

Recent studies have demonstrated that pyrazole-4-sulfonamide derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, one study reported that certain derivatives showed IC50 values in the low micromolar range against U937 cells, indicating potent cytotoxicity without significant cytotoxic effects on normal cells .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| MR-S1-13 | 10 | U937 |

| MR-S1-5 | 25 | U937 |

2. Antibacterial and Antifungal Activities

N-benzhydryl-1,3-dimethyl-1H-pyrazole-4-sulfonamide has also been evaluated for its antibacterial and antifungal properties. In vitro assays demonstrated effectiveness against both Gram-positive and Gram-negative bacteria as well as various fungal strains. The mechanism is thought to involve inhibition of key enzymes involved in cell wall synthesis or metabolic pathways .

3. Anti-inflammatory Effects

The compound has shown promise as an anti-inflammatory agent, potentially through the inhibition of phospholipase A2 enzymes, which play a crucial role in the inflammatory response by mediating the release of arachidonic acid and subsequent leukotriene production . This suggests potential applications in treating inflammatory diseases.

Case Study 1: Anticancer Efficacy

In a recent study focused on the anticancer efficacy of pyrazole sulfonamides, N-benzhydryl-1,3-dimethyl-1H-pyrazole-4-sulfonamide was tested against multiple cancer cell lines including breast cancer (MCF7) and lung cancer (A549). The results indicated that this compound significantly inhibited cell proliferation in a dose-dependent manner, with the greatest effects observed at higher concentrations .

Case Study 2: Antimicrobial Testing

Another investigation assessed the antimicrobial activity of various pyrazole derivatives including N-benzhydryl-1,3-dimethyl-1H-pyrazole-4-sulfonamide against clinical isolates of Staphylococcus aureus and Candida albicans. The study found that this compound exhibited notable antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Research Findings Summary

The biological activity of N-benzhydryl-1,3-dimethyl-1H-pyrazole-4-sulfonamide reflects its potential as a versatile therapeutic agent. Key findings include:

- Antiproliferative Activity : Effective against cancer cell lines with low IC50 values.

- Antibacterial Activity : Active against both Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Potential : Inhibition of phospholipase A2 suggests utility in inflammatory conditions.

Q & A

Q. Answer :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify impurities (<0.5% area).

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>200°C indicates thermal stability) .

- ¹H NMR in DMSO-d₆ : Monitor sulfonamide proton exchange (δ ~10–11 ppm) to detect hydrolysis byproducts .

Advanced: What best practices apply to crystallographic refinement of sulfonamide derivatives?

Q. Answer :

- Data Collection : Use synchrotron radiation for high-resolution (<1.0 Å) data to resolve light atoms (e.g., hydrogen positions) .

- Refinement in SHELXL : Apply restraints for disordered benzhydryl groups and anisotropic displacement parameters for sulfur atoms .

- Validation Tools : Check PLATON for missed symmetry and CIF files for compliance with IUCr standards .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.